molecular formula C17H12N6O2S B2670133 2-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole CAS No. 1327529-11-2

2-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2670133
CAS No.: 1327529-11-2
M. Wt: 364.38
InChI Key: XWSORDOFDHZTCG-UHFFFAOYSA-N
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Description

The compound 2-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole is a heterocyclic molecule featuring a benzothiazole core linked to an azetidine ring via a carbonyl group. The azetidine moiety is further substituted with a 1,2,4-oxadiazol-5-yl group bearing a pyrimidin-2-yl substituent. This intricate architecture combines nitrogen- and sulfur-containing heterocycles, which are prevalent in medicinal chemistry due to their bioactivity and structural diversity .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2S/c24-17(16-20-11-4-1-2-5-12(11)26-16)23-8-10(9-23)15-21-14(22-25-15)13-18-6-3-7-19-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSORDOFDHZTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidin-2-yl-1,2,4-oxadiazole moiety: This can be achieved through the cyclization of a suitable hydrazide with a nitrile oxide.

    Synthesis of the azetidine-1-carbonyl intermediate: This involves the reaction of an azetidine derivative with a carbonylating agent.

    Coupling of the intermediates: The final step involves the coupling of the pyrimidin-2-yl-1,2,4-oxadiazole moiety with the azetidine-1-carbonyl intermediate in the presence of a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and benzothiazole moieties. For instance, derivatives similar to 2-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole have shown promising results against various cancer cell lines. A study demonstrated that benzothiazole derivatives exhibited cytotoxic effects on human cancer cells through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds with oxadiazole structures are known for their antimicrobial activities. Research indicates that related oxadiazole derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, a series of oxadiazole derivatives were synthesized and tested against pathogens like Staphylococcus aureus and Escherichia coli, showing effective antimicrobial activity at low concentrations .

Agrochemical Applications

The unique chemical structure of this compound also positions it as a potential candidate for agrochemical applications. The incorporation of a pyrimidine ring may enhance herbicidal or fungicidal properties. Preliminary studies on similar compounds indicate their effectiveness in controlling plant pathogens and pests .

Organic Electronics

The compound's electronic properties can be leveraged in organic electronics. The presence of the benzothiazole unit contributes to its ability to function as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research shows that materials with similar structures can enhance charge transport capabilities in electronic devices .

Synthesis and Structural Insights

The synthesis of this compound involves multi-step reactions that integrate various chemical transformations. The synthetic pathway typically includes the formation of the azetidine ring followed by the introduction of the oxadiazole and benzothiazole moieties through coupling reactions .

Anticancer Compound Development

A specific study focused on synthesizing a library of oxadiazole derivatives based on the structure of this compound demonstrated that modifications to the benzothiazole component enhanced anticancer activity against specific cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The most active derivative showed an IC50 value significantly lower than standard chemotherapeutics .

Agricultural Efficacy Testing

Another case study examined the efficacy of similar compounds as fungicides against Fusarium oxysporum. Results indicated that certain derivatives exhibited over 70% inhibition at concentrations as low as 50 ppm, suggesting that these compounds could serve as effective agricultural fungicides .

Mechanism of Action

The mechanism of action of 2-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Implications for Drug Design

  • Target Compound : The presence of pyrimidin-2-yl and benzothiazole may favor interactions with ATP-binding pockets or nucleic acid targets, common in anticancer or antimicrobial agents.
  • BG15053 : The thiophene and carboxamide groups may enhance metabolic stability and oral bioavailability, traits critical for central nervous system-targeting drugs.

Biological Activity

The compound 2-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole is a nitrogenous heterocyclic compound that has been the subject of various studies due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrimidin-2-yl moiety
  • 1,2,4-Oxadiazol ring
  • Azetidine and benzothiazole units

This unique combination of structural elements contributes to its diverse biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to This compound . For instance:

  • Activity Against Mycobacterium tuberculosis : In a study evaluating various derivatives for anti-tubercular activity, compounds with similar scaffolds exhibited IC50 values ranging from 1.35 to 4.00 μM against Mycobacterium tuberculosis H37Ra . This indicates promising potential for further development as anti-tubercular agents.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. The presence of the benzothiazole moiety has been associated with cytotoxic effects against various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.
  • DNA Interaction : Some studies indicate that heterocyclic compounds can intercalate with DNA, leading to inhibition of replication and transcription processes.

Study 1: Antitubercular Activity Assessment

A series of derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The most active compounds showed IC90 values indicating significant efficacy while maintaining low toxicity towards human cells .

Study 2: Cytotoxicity Evaluation

In vitro studies on human embryonic kidney (HEK-293) cells demonstrated that selected derivatives exhibited low cytotoxicity, suggesting a favorable safety profile for further development .

Study 3: Structure-Activity Relationship (SAR)

Research has focused on understanding the SAR of benzothiazole derivatives. Modifications to the pyrimidine and oxadiazole components were found to enhance biological activity significantly. For example, certain substitutions increased potency against S. aureus and other pathogens .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/IC90 Values (μM)Reference
AntitubercularMycobacterium tuberculosis1.35 - 4.00
CytotoxicityHEK-293 Cells>10 (non-toxic)
AntibacterialS. aureus0.25 - 8

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Pyrimidine SubstitutionIncreased potency against bacteria
Oxadiazole VariantsEnhanced anticancer effects

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